1,6-Diacetoxyhexane

Beschreibung

Contextualizing 1,6-Diacetoxyhexane within Contemporary Organic Synthesis

In the broad and ever-evolving field of organic synthesis, this compound serves as a prime example of a multifunctional building block. cymitquimica.com Its structure, featuring a flexible hexane (B92381) core and two reactive acetate (B1210297) groups, offers chemists a strategic advantage in molecular design and construction. The compound's utility is rooted in its ability to participate in a variety of chemical reactions, such as transesterification, hydrolysis, and aminolysis, which allow for the introduction of the 1,6-hexanediol (B165255) moiety into a wide array of molecular architectures. This diol is a particularly valuable precursor for the synthesis of polyesters and polyurethanes, polymers with widespread applications in coatings, adhesives, and elastomers.

The contemporary focus on sustainable and green chemistry has further highlighted the importance of compounds like this compound. Researchers are actively exploring bio-based routes for its synthesis, aiming to reduce reliance on petrochemical feedstocks. For instance, studies have demonstrated the conversion of renewable resources, such as isosorbide (B1672297) diacetate derived from glucose, into this compound through innovative catalytic processes. acs.orgx-mol.comacs.org This approach aligns with the principles of green chemistry by utilizing biomass as a starting material, thereby contributing to the development of more environmentally benign synthetic pathways.

Furthermore, the compound's role extends to its use in the synthesis of fine chemicals and pharmaceutical intermediates. guidechem.comdataintelo.com The precise spacing of the functional groups in this compound allows for the construction of long-chain molecules with specific and well-defined properties. This has led to its application in the synthesis of fragrances, specialty lubricants, and as a cross-linking agent in polymer chemistry. guidechem.com The versatility of this compound, coupled with the increasing demand for sustainable and high-performance materials, positions it as a key player in the ongoing quest for novel and efficient synthetic methodologies.

Significance of this compound as a Chemical Intermediate in Specialized Applications

The significance of this compound as a chemical intermediate is particularly pronounced in several specialized fields, including the pharmaceutical, agrochemical, and polymer industries. dataintelo.comgithub.com Its bifunctional nature makes it an ideal starting material for the synthesis of more complex molecules, where the controlled introduction of a six-carbon spacer is required.

In the pharmaceutical sector, this compound is employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com The 1,6-hexanediol backbone can be incorporated into drug molecules to modulate their pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. By serving as a linker or a scaffold, it allows for the connection of different pharmacophores, leading to the creation of novel therapeutic agents with enhanced efficacy. The ability to precisely control the distance and orientation of functional groups is crucial in drug design, and this compound provides a reliable and versatile tool to achieve this.

The agrochemical industry also benefits from the unique properties of this compound. It is used in the synthesis of pesticides and herbicides, where the molecular structure of the active ingredient is critical for its biological activity and environmental fate. dataintelo.com The compound's relatively low toxicity and its ability to be incorporated into biodegradable formulations make it an attractive option for the development of more sustainable crop protection agents. dataintelo.com

In the realm of polymer chemistry, this compound is a key precursor to 1,6-hexanediol, a monomer widely used in the production of high-performance polymers such as polyurethanes and polyesters. core.ac.ukacs.orgyale.eduresearchgate.net These polymers find applications in a diverse range of products, from flexible foams and durable coatings to engineering plastics and synthetic fibers. The market for 1,6-hexanediol is substantial and projected to grow, driven by the increasing demand for advanced materials with superior mechanical and thermal properties. core.ac.uk The use of this compound as a stable, liquid intermediate for the production of this important diol offers advantages in terms of handling, storage, and processing.

Evolution of Research Perspectives on this compound: From Niche Compound to Versatile Building Block

The research landscape surrounding this compound has undergone a significant transformation over the years. Initially viewed as a niche compound with limited applications, it is now increasingly recognized as a versatile and valuable building block in organic synthesis. guidechem.com This shift in perspective can be attributed to several factors, including the development of new synthetic methods, the growing emphasis on sustainable chemistry, and the increasing demand for advanced materials with tailored properties.

Early research on this compound primarily focused on its use as a solvent and a simple reagent for acetylation reactions. guidechem.com However, as the field of organic synthesis became more sophisticated, chemists began to appreciate the compound's potential as a bifunctional building block. The ability to independently or simultaneously manipulate the two acetate groups opened up new avenues for the synthesis of complex molecules.

A key driver in the evolution of research perspectives has been the development of novel catalytic systems that enable the efficient and selective transformation of this compound. For example, recent studies have explored the use of enzymatic catalysts, such as esterases, for the controlled hydrolysis of the diester to produce 1,6-hexanediol or 6-hydroxyhexyl acetate. researchgate.netresearchgate.netresearchgate.net This biocatalytic approach offers several advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact.

Furthermore, the growing interest in renewable feedstocks has spurred research into the bio-based production of this compound. core.ac.ukacs.orgyale.eduresearchgate.net The conversion of biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, into valuable chemicals like this compound is a major focus of current research efforts. researchgate.net These sustainable routes not only reduce our dependence on fossil fuels but also contribute to the development of a circular bioeconomy.

The expanding applications of this compound in areas such as polymer science and materials chemistry have also contributed to its rising prominence. rsc.orgembopress.orgnih.gov Researchers are exploring its use in the synthesis of novel polymers with unique properties, such as biodegradability, self-healing capabilities, and stimuli-responsiveness. The compound's ability to act as a cross-linker or a chain extender allows for the fine-tuning of polymer architectures and the creation of materials with tailored functionalities.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₄ | guidechem.comthermofisher.comchemsrc.comtcichemicals.comnih.gov |

| Molecular Weight | 202.25 g/mol | cymitquimica.comguidechem.comthermofisher.comchemsrc.comtcichemicals.comnih.gov |

| CAS Number | 6222-17-9 | cymitquimica.comguidechem.comthermofisher.comchemsrc.comtcichemicals.comnih.gov |

| Appearance | Colorless to almost colorless clear liquid | cymitquimica.comguidechem.comtcichemicals.com |

| Density | 1.01 g/cm³ | chemsrc.com |

| Boiling Point | 103-105 °C at 6 mmHg | chemsrc.comfishersci.com |

| Melting Point | 9 °C (solidification point) | chemsrc.com |

| Flash Point | 103-105 °C/6mm | chemsrc.com |

| Refractive Index | 1.431 | chemsrc.com |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water | guidechem.com |

Table 2: Applications of this compound

| Application Area | Specific Use | Source(s) |

| Chemical Synthesis | Reagent, solvent, chemical intermediate | guidechem.comgithub.comlookchem.com |

| Polymer Chemistry | Precursor to 1,6-hexanediol for polyurethanes and polyesters, crosslinking agent | guidechem.comdataintelo.comcore.ac.uk |

| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs) | guidechem.comdataintelo.comgithub.com |

| Agrochemicals | Intermediate in the synthesis of crop protection products | dataintelo.comgithub.com |

| Flavors and Fragrances | Production of fragrances | guidechem.comcore.ac.ukacs.orgresearchgate.net |

| Electronic Chemicals | Used in electronic chemicals | github.comprudentmarkets.com |

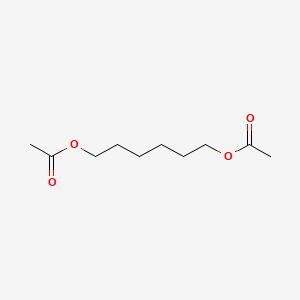

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-acetyloxyhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFWEWMHABZQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884237 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6222-17-9 | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylene glycol diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol, 1,6-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,6 Diacetoxyhexane

Established Synthetic Routes to 1,6-Diacetoxyhexane

Esterification Reactions for Acetoxy Group Introduction

Esterification is a fundamental and widely employed chemical reaction for the introduction of acetoxy groups onto a molecule. This process typically involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride. In the context of this compound, this involves the conversion of the two hydroxyl groups of 1,6-hexanediol (B165255) into acetate (B1210297) esters. The industrial production of related compounds, such as 1,6-hexanediol, often involves an esterification step followed by hydrogenation. google.commatthey.com For example, adipic acid can be esterified to dimethyl adipate, which is then hydrogenated to form 1,6-hexanediol. matthey.com This highlights the industrial relevance of esterification in the synthesis of C6-based monomers.

Synthesis from 1,6-Hexanediol and Acetic Acid

The direct synthesis of this compound can be achieved through the esterification of 1,6-hexanediol (HDD) with acetic acid. This reaction is a reversible process, and to drive the equilibrium towards the formation of the diester product, it is often necessary to remove the water formed during the reaction. chemicalbook.com This can be accomplished by using a water-carrying agent, or azeotropic distillation. chemicalbook.com

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid or sulfuric acid. chemicalbook.com The choice of catalyst and reaction conditions, including temperature and the molar ratio of the reactants, significantly influences the reaction rate and the final yield of this compound. For instance, in the analogous synthesis of 1,6-hexanediol diacrylate from 1,6-hexanediol and acrylic acid, an excess of the acid is used to ensure the complete conversion of the diol. chemicalbook.com Similar principles apply to the synthesis with acetic acid, where controlling these parameters is crucial for maximizing the yield and purity of the desired this compound.

Synthesis from Dihalohexanes via Nucleophilic Attack of Acetate Ion

An alternative route to this compound involves the use of 1,6-dihalohexanes as the starting material. This method relies on the nucleophilic substitution reaction where an acetate ion attacks the carbon atoms bonded to the halogen atoms. In a process involving the catalytic reduction of a 1,6-dihalohexane by electrogenerated nickel(I) salen in the presence of excess acetic acid, this compound is formed as one of the main products. researchgate.netacs.org The reaction proceeds via the nucleophilic attack of the acetate ion on the dihaloalkane, leading to the displacement of the halide ions and the formation of the corresponding diester. researchgate.netacs.org This method provides a pathway to this compound from a different class of starting materials compared to the more common esterification of 1,6-hexanediol.

Novel and Sustainable Synthetic Approaches

Biocatalytic Synthesis of this compound from n-Alkanes

In recent years, biocatalysis has emerged as a promising and sustainable alternative for the synthesis of chemicals. rsc.org The biocatalytic production of esterified diols, such as this compound, from n-alkanes has been successfully demonstrated in microbial hosts like Escherichia coli. researchgate.netnih.gov This approach utilizes the selective C-H bond oxyfunctionalization capabilities of enzymes to convert inexpensive alkanes directly into valuable bifunctional monomers. wur.nlresearchgate.net A key advantage of biocatalysis is the potential for high selectivity under mild reaction conditions, which can reduce the formation of by-products and the energy intensity associated with traditional chemical routes. wur.nl However, challenges such as overoxidation of the intermediate alcohols to carboxylic acids need to be addressed to achieve high product yields. wur.nl

Utilizing Alkane Monooxygenase Systems (AlkBGT) and Alcohol Acetyltransferase (Atf1)

A specific and effective biocatalytic strategy for producing this compound from n-hexane involves a whole-cell biocatalyst, typically E. coli, engineered to express two key enzyme systems. researchgate.netnih.gov The first is the alkane monooxygenase system (AlkBGT) from Pseudomonas putida GPo1. wur.nlresearchgate.net This system consists of the alkane monooxygenase (AlkB), an integral membrane protein that hydroxylates the terminal carbon of the alkane, and its two electron transfer components, rubredoxin (AlkG) and rubredoxin reductase (AlkT). nih.govfrontiersin.org

A significant challenge with using AlkBGT alone is the overoxidation of the initially formed alcohol to an aldehyde and then a carboxylic acid. wur.nl To circumvent this, a second enzyme, an alcohol acetyltransferase (Atf1) from Saccharomyces cerevisiae, is co-expressed. nih.gov The Atf1 enzyme efficiently esterifies the hydroxyl group of the intermediate 6-hydroxyhexyl acetate using acetyl-CoA, which is readily available within the cell's central metabolism. nih.govwur.nl This esterification serves two crucial purposes: it protects the hydroxyl group from further oxidation by AlkBGT and it makes the molecule sufficiently hydrophobic to allow for the second terminal oxidation at the opposite end of the hexane (B92381) chain, a step that is inefficient with the free alkanol. nih.govwur.nl The combined action of AlkBGT and Atf1 thus enables the diterminal oxidation and esterification of n-hexane to produce this compound. wur.nl Research has shown the accumulation of up to 92 mol% of diterminally oxidized products using this system under non-optimized conditions. wur.nl

Table 1: Biocatalytic Conversion of n-Hexane Products

Click to view table

| Strain | Substrate | Major Product(s) | Concentration (mM) | Reference |

| E. coli expressing AlkBGTL-Atf1 | n-Hexane | This compound | 9.20 | wur.nl |

| E. coli expressing AlkBGTL-Atf1 | n-Hexane | 6-Hydroxy hexyl acetate | 2.23 | wur.nl |

| P. putida expressing AlkBGTL-Atf1 | Hexyl acetate | This compound | 6.9 | researchgate.net |

Table 2: List of Chemical Compounds

Impact of Esterase Activity (e.g., Est12/K) on Biocatalytic Yields

Derivations from Renewable Feedstocks

The conversion of biomass-derived feedstocks into valuable platform chemicals is a cornerstone of sustainable chemistry. Glucose, being abundant, can be transformed into derivatives like sorbitol and isosorbide (B1672297), which can then be catalytically converted to linear C6 compounds. uoguelph.camdpi.com A notable achievement in this area is the direct conversion of isosorbide diacetate to this compound. acs.orgacs.org This process represents a pathway from a readily available sugar derivative to a potential precursor for polymers like nylon. uoguelph.ca

The reaction is typically performed through hydrodeoxygenation (HDO), a process that removes oxygen atoms from the biomass-derived molecule. acs.orgacs.org While the direct conversion of sorbitol to 1,6-hexanediol has been demonstrated, yields have been relatively low, with one study reporting a maximum of 6%. acs.org The conversion of isosorbide diacetate, however, has been achieved with yields of up to 22% for this compound using a specialized tandem catalytic system. acs.orgacs.org

Tandem catalysis, where multiple catalytic steps are combined in a single pot, is a powerful strategy for complex transformations like the conversion of biomass derivatives. For the conversion of isosorbide diacetate to this compound, a combined heterogeneous/homogeneous tandem catalyst system has proven effective. acs.orgacs.org

This system typically involves:

A heterogeneous catalyst , such as Ruthenium on a carbon support (Ru/C), which facilitates hydrogenation and hydrogenolysis reactions. acs.orgacs.org

A homogeneous Lewis acid catalyst , which activates the substrate for C-O bond cleavage. acs.orgacs.org

This dual approach allows for the sequential ring-opening and deoxygenation reactions required to transform the cyclic isosorbide structure into the linear this compound. The heterogeneous nature of the primary catalyst allows for easier recovery and recycling, while the homogeneous co-catalyst ensures efficient activation in the liquid phase. acs.org The synergy between these components is crucial for achieving the desired product selectivity over complete deoxygenation to alkanes. acs.orgacs.org

In the tandem catalytic conversion of isosorbide diacetate, the choice of Lewis acid and the presence of modifiers play a pivotal role in directing the reaction towards the desired product.

Lanthanum(III) triflate (La(OTf)₃) has been identified as an effective homogeneous Lewis acid for this process. acs.org Its function is to activate the C-O bonds within the isosorbide diacetate molecule, making them more susceptible to cleavage by the heterogeneous catalyst. acs.orghelsinki.fi

A serendipitous discovery highlighted the crucial role of dimethylsulfone (DMS) as a catalyst modifier. acs.orgacs.org Initially added as an inert internal standard for analysis, DMS was found to interact with the catalyst system. This interaction attenuates, or lessens, the activity of the catalyst. acs.orgacs.org By slowing down the reaction, the DMS modifier increases the selectivity towards the partially deoxygenated product, this compound, preventing the reaction from proceeding to full hydrodeoxygenation, which would yield alkanes. acs.org Analysis of the used catalyst showed that the modification involves the deposition of both lanthanum (La³⁺) and sulfur from the DMS onto the surface of the Ru/C catalyst. acs.orgacs.org

Table 2: Components of the Tandem Catalytic System and Their Functions

| Component | Type | Function |

|---|---|---|

| Ru/C | Heterogeneous Catalyst | Provides active sites for hydrogenation and hydrogenolysis. acs.orgacs.org |

| La(OTf)₃ | Homogeneous Lewis Acid Catalyst | Activates C-O bonds for cleavage. acs.org |

| Dimethylsulfone (DMS) | Modifier | Attenuates catalyst activity, increasing selectivity for this compound. acs.orgacs.org |

Hydrodeoxygenation (HDO) is a critical technology for upgrading biomass-derived oxygenates into fuels and chemicals by removing oxygen. researchgate.net The process involves a complex network of reactions on bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for dehydration. osti.govrsc.org

In the context of converting sorbitol, the HDO mechanism involves several key steps:

Dehydration: Sorbitol first undergoes dehydration on acid catalytic sites. This can lead to the formation of cyclic ethers like sorbitan (B8754009) (1,4-anhydrosorbitol) and subsequently isosorbide through the loss of two water molecules. mdpi.comosti.gov

C-O and C-C Bond Cleavage: The metal sites of the catalyst facilitate the cleavage of C-O and C-C bonds. This can occur through hydrogenolysis, retro-aldol condensation, and decarbonylation. osti.govrsc.org

Hydrogenation: The newly formed unsaturated intermediates are then hydrogenated on the metal sites. osti.gov

For the conversion of sorbitol to linear C6 compounds like 1,6-hexanediol (a precursor to this compound), a specific pathway involves the initial dehydration to isosorbide. This is followed by ring-opening hydrogenation to form 1,2,6-hexanetriol, which is then further deoxygenated through dehydration/hydrogenation steps to yield hexanols and eventually hexane. osti.gov The challenge in HDO is to selectively cleave specific C-O bonds while preserving the carbon backbone and avoiding unwanted C-C cleavage, which leads to lower molecular weight byproducts. rsc.org The catalyst design and reaction conditions are therefore crucial for steering the reaction towards the desired C6 product. researchgate.netrsc.org

Role of Lewis Acids (e.g., La(OTf)3) and Modifiers (e.g., Dimethylsulfone) in Catalysis

Isomerization Metathesis of Methyl Linolenate and Tung Oil Derivatives

A promising and sustainable approach to synthesizing this compound involves the isomerization and cross-metathesis of fatty acid methyl esters derived from vegetable oils like methyl linolenate and tung oil. core.ac.ukhilarispublisher.com This method transforms the long-chain unsaturated fatty acids into valuable shorter-chain difunctional compounds.

Application of Grubbs Catalysts (e.g., 3-HG2, 3-G2, 3-G3)

The success of the cross-metathesis reaction hinges on the use of highly efficient ruthenium-based catalysts, commonly known as Grubbs catalysts. hilarispublisher.com Specifically, the Hoveyda-Grubbs second-generation catalyst (3-HG2), and Grubbs second-generation (3-G2) and third-generation (3-G3) catalysts have been effectively employed. core.ac.ukacs.org

The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency. For instance, in the cross-metathesis of ESA methyl ester with cis-1,4-diacetoxy-2-butene, the 3-HG2 catalyst demonstrates the highest activity at room temperature. core.ac.uk Conversely, at an elevated temperature of 100°C, the 3-G3 catalyst proves to be superior, leading to a complete conversion of the starting material and achieving a 53% yield of this compound. core.ac.uk These reactions are typically conducted with a catalyst loading of 1-5 mol% relative to the fatty acid ester. core.ac.ukresearchgate.net

| Catalyst | Temperature (°C) | Conversion of ESA (%) | Yield of this compound (%) | Reference |

| 3-HG2 | Room Temp | High | - | core.ac.uk |

| 3-G3 | 100 | 100 | 53 | core.ac.uk |

| 3-G2 | - | - | - | core.ac.ukacs.org |

Pd/C-catalyzed Hydrogenation in Post-Metathesis Processing

Following the metathesis reaction, the resulting unsaturated intermediates, such as 1,6-diacetoxy-2,4-hexadiene, undergo hydrogenation to produce the saturated target molecule, this compound. core.ac.ukresearchgate.net This step is crucial for obtaining the final, stable product.

One-Pot Isomerization Metathesis Strategies

A significant advancement in this synthetic route is the development of a one-pot isomerization and cross-metathesis strategy, particularly for feedstocks containing isolated double bonds, such as α-linolenic acid methyl ester (ALA). core.ac.ukhilarispublisher.com In this approach, the isolated double bonds of ALA are first isomerized into a conjugated system, which is a more reactive substrate for the subsequent cross-metathesis reaction. core.ac.ukresearchgate.net

This tandem reaction is facilitated by a dual-catalyst system within a single reaction vessel. An isomerization catalyst, such as RuHCl(CO)(PPh₃)₃, is used to rearrange the double bonds of the fatty acid chain. researchgate.netacs.org Following this, a metathesis catalyst, like 3-G2, is introduced along with the cross-coupling agent, cis-1,4-diacetoxy-2-butene, to carry out the metathesis reaction. core.ac.ukacs.org The entire mixture is then hydrogenated using a Pd/C catalyst. This one-pot approach streamlines the synthesis of this compound from readily available renewable resources, yielding the product in reasonable amounts. core.ac.ukresearchgate.net For example, this one-pot process with ALA can yield this compound in 44% yield. core.ac.uk

Mechanistic Investigations of this compound Formation Reactions

Understanding the mechanisms behind the formation of this compound is crucial for optimizing reaction conditions and improving yields. This includes investigating the pathways in both catalytic reductions and the influence of various reaction parameters.

Radical Pathways in Catalytic Reductions

While the primary focus has been on metathesis routes, other synthetic methods for related compounds shed light on potential reaction mechanisms. For instance, the catalytic reduction of 1,6-dihalohexanes using electrogenerated nickel(I) salen has been shown to proceed through a radical pathway. researchgate.net In this process, an ω-haloalkylnickel(II) species is proposed as a key intermediate. researchgate.net While this specific reaction primarily yields cyclohexane (B81311), it highlights the possibility of radical mechanisms in the transformation of hexane derivatives. researchgate.net The formation of byproducts like alkanes and alkenes in these reductions further supports the involvement of radical species. researchgate.net

Influence of Catalysts and Reaction Conditions on Selectivity and Yield

The selectivity and yield of this compound are highly dependent on the choice of catalyst and the reaction conditions. In the context of isomerization metathesis, the catalyst type (e.g., 3-HG2 vs. 3-G3) and temperature have a pronounced effect on the outcome. core.ac.uk Higher temperatures can sometimes lead to undesired side reactions, such as further isomerization, which can impact the final product distribution. core.ac.uk

In a different approach, the conversion of isosorbide diacetate to this compound was achieved using a combined heterogeneous/homogeneous tandem catalyst system of Ru/C and La(OTf)₃. acs.org In this system, the addition of dimethylsulfone (DMS) as a modifier was found to attenuate the catalyst's activity, which paradoxically led to higher selectivity for the desired product by preventing over-deoxygenation to alkane side-products. acs.org This demonstrates the delicate balance required in catalyst systems to achieve high selectivity. The yield of this compound in this particular system reached up to 22%. acs.org

Furthermore, the choice of solvent and the presence of additives can significantly influence the reaction pathway. For example, in the catalytic reduction of 1,6-dihalohexanes, the addition of acetic acid can overcome electrode passivation and dramatically alter the product distribution, favoring the formation of esters like this compound through nucleophilic attack by the acetate ion. researchgate.net The efficiency of enzymatic desymmetrization of diesters to their corresponding monoesters, a related transformation, is also highly sensitive to pH, temperature, and solvent concentration, which can be optimized to suppress the formation of unwanted diacids. nih.gov

Advanced Applications of 1,6 Diacetoxyhexane in Material Science and Fine Chemical Synthesis

Precursor for Polymer Monomers

1,6-Diacetoxyhexane serves as a valuable precursor in the synthesis of various polymer monomers, playing a significant role in the production of polyurethanes, polyesters, and potentially polyamides. Its bifunctional nature, possessing two acetate (B1210297) groups, allows for its conversion into diols, which are fundamental building blocks in step-growth polymerization.

Role in Polyurethane Synthesis

This compound is a key intermediate in the synthesis of 1,6-hexanediol (B165255) (HDO), a crucial monomer for polyurethane production. core.ac.ukacs.orgresearchgate.net The synthesis process often involves the cross-metathesis of renewable feedstocks like tung oil or α-eleostearic acid methyl ester with cis-1,4-diacetoxy-2-butene, followed by hydrogenation. acs.orgresearchgate.net This reaction yields this compound, which is then converted to 1,6-hexanediol. core.ac.ukacs.orgresearchgate.net 1,6-Hexanediol acts as a chain extender in polyurethane synthesis, imparting desirable properties such as high resistance to hydrolysis and significant mechanical strength. atamankimya.com The resulting polyurethanes find applications in coatings, adhesives, and elastomers. atamankimya.comatamankimya.com

Research has demonstrated the feasibility of producing this compound from renewable resources, offering a more sustainable alternative to fossil fuel-based production methods. core.ac.ukotka-palyazat.hu For instance, studies have explored the conversion of glucose derivatives, such as sorbitol, into this compound. uoguelph.ca

Table 1: Synthesis of this compound for Polyurethane Monomers

| Feedstock | Catalytic Process | Product | Application |

| Tung oil, α-eleostearic acid methyl ester | Cross-metathesis and hydrogenation | This compound | Precursor to 1,6-hexanediol for polyurethane synthesis |

| α-linolenic acid methyl ester | One-pot isomerization, cross-metathesis, and hydrogenation | This compound | Precursor to 1,6-hexanediol for polyurethane synthesis |

| Glucose derivatives (e.g., sorbitol) | Tandem catalysis | This compound | Potential renewable precursor for nylon manufacturing |

Contribution to Polyester (B1180765) Production

Similar to its role in polyurethane synthesis, this compound is a precursor to 1,6-hexanediol, a widely used diol in the production of polyesters. core.ac.ukacs.orgresearchgate.net The inclusion of 1,6-hexanediol in polyester formulations enhances flexibility and hardness. atamankimya.com These polyesters are utilized in a variety of applications, including solvent-borne paints, automotive coatings, and plasticizers. atamankimya.comatamankimya.com

The synthesis of this compound from bio-based sources, such as polyunsaturated fatty acids, provides a sustainable route to producing these essential polyester monomers. core.ac.ukotka-palyazat.hu The process of converting these renewable feedstocks into this compound and subsequently to 1,6-hexanediol allows for the development of more environmentally friendly polyester materials. otka-palyazat.hu

Potential as a Precursor for Polyamide (e.g., Nylon) Manufacturing

Recent research has highlighted the potential of this compound as a precursor for the manufacturing of polyamides like nylon. uoguelph.ca The conversion of renewable sugar alcohols to α,ω-diols such as 1,6-hexanediol, derived from this compound, is seen as a highly desirable pathway for producing polyamide precursors. researchgate.net This approach aligns with the growing demand for sustainable alternatives to traditional petrochemical-based polymer production. uoguelph.ca While still in the research and development phase, the synthesis of this compound from renewable sources like glucose derivatives presents a promising avenue for greener polyamide manufacturing. uoguelph.ca

Specialty Chemical Production

This compound is recognized as a versatile chemical intermediate used in the synthesis of various specialty chemicals. dataintelo.com Its unique properties, including its reactivity and solubility, make it a valuable component in diverse industrial applications. dataintelo.com

Formulation in Adhesives and Coatings

While this compound itself is an intermediate, its derivative, 1,6-hexanediol, is a key component in the formulation of high-performance adhesives and coatings. atamankimya.comatamankimya.combasf.com The use of 1,6-hexanediol, obtained from this compound, in polyurethane and polyester resins for coatings provides a good balance of hardness and flexibility, along with excellent adhesion and weatherability. basf.com In adhesives, polyurethanes based on 1,6-hexanediol offer superior tack properties and crystallization speed. atamankimya.com

Application in Personal Care and Household Products

This compound is utilized in the formulation of various consumer products, including those in the personal care and household sectors. dataintelo.com Its properties make it a valuable ingredient in the production of specialty chemicals for these industries. dataintelo.com The derivative, 1,6-hexanediol, is found in some cosmetic formulations where it functions as a humectant and skin-conditioning agent. atamankimya.com It is also used in the production of personal hygiene products like shampoos and creams. jcia-bigdr.jp

Table 2: Applications of this compound Derivatives in Specialty Chemicals

| Application Area | Derivative | Function/Property |

| Adhesives | 1,6-Hexanediol | Provides flexibility and adhesion in resins. |

| Coatings | 1,6-Hexanediol | Offers a balance of hardness and flexibility, adhesion, and weatherability in polyester and polyurethane resins. |

| Personal Care | 1,6-Hexanediol | Acts as a humectant and skin-conditioning agent. |

Intermediates in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the pharmaceutical industry. dataintelo.com Its role extends to the synthesis of various drugs and active pharmaceutical ingredients (APIs). dataintelo.com The demand for this compound is driven by the ongoing need for new drug formulations and the prevalence of chronic diseases. dataintelo.com High-purity this compound is particularly sought after in pharmaceutical applications to ensure the efficacy and safety of the final drug products, meeting stringent regulatory standards. dataintelo.com

As a versatile chemical intermediate, this compound is a building block in the synthesis of more complex molecules. github.com It participates in various chemical reactions, such as esterification and acetylation, to introduce acetoxy groups into target molecules. guidechem.com This makes it a valuable component in developing new synthetic methodologies for pharmaceutical intermediates and fine chemicals. guidechem.com The compound's structure, featuring two acetoxy groups on a hexane (B92381) backbone, allows for its use as a reagent in organic synthesis. guidechem.com

Beyond its role in API synthesis, this compound is noted for its contribution to drug formulation and stability. dataintelo.com It is utilized in the development of novel therapies and drug delivery systems. dataintelo.com The compound's properties can enhance the stability and bioavailability of drugs, making it an indispensable component for pharmaceutical manufacturers. dataintelo.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

Agrochemical Applications

This compound is a significant component in the agricultural sector, where it is used in the formulation of various agrochemicals. dataintelo.com Its application helps protect crops from pests and diseases, contributing to higher yields. dataintelo.com

The compound is incorporated into formulations for pesticides, herbicides, and fungicides. dataintelo.com Its effectiveness in pest and disease control, combined with relatively low toxicity, makes it a preferred choice for agrochemical manufacturers. dataintelo.com While specific formulations are proprietary, the compatibility of active ingredients like the fungicide prothioconazole (B1679736) and the herbicide glyphosate (B1671968) with other chemicals is a key consideration in product development. bayer.usnih.govnih.gov

There is a growing trend towards sustainable agriculture and the development of bio-based agrochemicals. dataintelo.com this compound is well-positioned to meet this demand due to its favorable characteristics. dataintelo.com Its use supports the creation of new, sustainable agrochemical formulations. dataintelo.com Research into bio-based synthons, such as those derived from 3-hydroxymethyl-tetrahydrofuran (3-HMT), for agrochemical preparation highlights the industry's move towards renewable resources. researcher.liferesearchgate.net

Use in Pesticide, Herbicide, and Fungicide Formulations

Generation of Alkadienes via Pyrolysis of this compound

The pyrolysis of this compound is a method for producing alkadienes, which are important building blocks in chemical synthesis. acs.orgnih.gov This process involves the thermal decomposition of the ester to yield the desired diene. acs.orgnih.govresearchgate.net

Table 1: Pyrolysis of Diacetic Esters and Corresponding Alkadiene Yields

| Reactant | Product | Yield (%) |

| This compound | 1,5-Hexadiene (B165246) | 70.3 |

| 1,8-Diacetoxyoctane (B1352272) | 1,7-Octadiene (B165261) | 74.8 |

| 1,10-Diacetoxydecane (B1584951) | 1,9-Decadiene (B157367) | 90.3 |

Data sourced from a study on the aliphatic-acid-mediated dehydration of α,ω-alkanediols. acs.orgresearchgate.net

Continuous Pyrolysis Processes in Tubular Reactors

The pyrolysis of this compound to produce valuable alkadienes can be effectively carried out using a continuous process in a tubular reactor. acs.orgnih.gov This method offers advantages such as consistent product quality and the ability to operate without a catalyst. acs.orgnih.gov The experimental setup for such a process typically involves a vertically oriented tubular reactor, which can be made of quartz and filled with packing materials like quartz Raschig rings. acs.org These rings serve to ensure a uniform temperature distribution and provide a desired residence time for the reactants. acs.org

The gaseous reactants in the tubular reactor generally exhibit a turbulent flow pattern. acs.org Under ideal conditions, this flow can be modeled as a plug flow, meaning that properties like temperature and concentration are assumed to be uniform across any given cross-section of the reactor tube. acs.org In this continuous system, this compound is fed into the reactor at a controlled rate using an injection pump. researchgate.net The reactor is externally heated to the desired pyrolysis temperature. researchgate.netwikiwaste.org.uk The product, primarily 1,5-hexadiene, is then collected as it exits the reactor. acs.orgresearchgate.net

The feed rate of the material is a critical parameter, as it directly influences the residence time of the compound within the heated zone of the reactor. acs.org Adjusting both the temperature and the feed rate allows for control over the reaction and the resulting product distribution. acs.org For instance, a study utilized a tubular reactor with a diameter of 3 cm and a height of 70 cm for the pyrolysis of various diesters, including this compound. researchgate.net

Influence of Carbon Chain Length and Aliphatic Acids on Pyrolysis Outcomes

The efficiency of producing alkadienes through the pyrolysis of α,ω-diacetoxyalkanes is significantly influenced by both the length of the central carbon chain and the nature of the aliphatic acid used in the initial esterification. acs.org

Influence of Carbon Chain Length: Research has demonstrated that the yield of the desired alkadiene increases with the carbon chain length of the parent diester. acs.org For example, under optimized conditions, the pyrolysis of this compound yielded 1,5-hexadiene at 70.3%. researchgate.net In comparison, the pyrolysis of 1,8-diacetoxyoctane and 1,10-diacetoxydecane produced their respective dienes, 1,7-octadiene and 1,9-decadiene, in higher yields of 74.8% and 90.3%, respectively. researchgate.net

This trend suggests that the pyrolysis process is more favorable for diesters with longer carbon chains. acs.org However, at temperatures between 350–400 °C, the yields of 1,5-hexadiene, 1,7-octadiene, and 1,9-decadiene are comparable. acs.orgnih.gov As the temperature rises above 400 °C, the yield of 1,9-decadiene becomes significantly higher than the shorter chain dienes. acs.orgnih.gov This is partly because shorter-chain alkadienes have a greater tendency to polymerize at higher temperatures, which can reduce the isolated yield. acs.orgnih.gov This is also seen in the effect of feed rate; reducing the feed rate from 15 g/h to 7.5 g/h for this compound resulted in a decreased yield, which is attributed to the longer residence time at high temperature promoting polymerization of the resulting 1,5-hexadiene. acs.orgnih.gov

Pyrolysis Yield of Various Diacetoxyalkanes

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound | 1,5-Hexadiene | 70.3 |

| 1,8-Diacetoxyoctane | 1,7-Octadiene | 74.8 |

| 1,10-Diacetoxydecane | 1,9-Decadiene | 90.3 |

Data sourced from a study on the pyrolysis of diesters to produce alkadienes. researchgate.net

Influence of Aliphatic Acids: The choice of aliphatic acid used to synthesize the diester from the corresponding diol also plays a crucial role in the subsequent pyrolysis step. acs.org When comparing esters derived from different aliphatic acids, acetic acid was found to be superior for the pyrolysis step, allowing for high yields of alkadienes at relatively lower temperatures. acs.orgnih.gov

For instance, the pyrolysis of various esters of 1,10-decanediol (B1670011) was investigated. acs.org It was generally observed that esters formed from weaker aliphatic acids required harsher conditions (i.e., higher temperatures) for pyrolysis. acs.org Weaker acids are also less prone to decomposition during the high-temperature pyrolysis process. acs.org Some of the acetic acid, for example, can decompose into ethenone and water at elevated temperatures. acs.org

Pyrolysis of 1,10-Decanediol Esters to 1,9-Decadiene

| Reactant | Aliphatic Acid Moiety | Yield (%) |

|---|---|---|

| 1,10-Diacetoxydecane | Acetic Acid | 90.3 |

| 1,10-Bis(propionyloxy)decane | Propionic Acid | 78.9 |

| 1,10-Bis(isobutyryloxy)decane | Isobutyric Acid | 71.5 |

| 1,10-Bis(butyryloxy)decane | Butyric Acid | 67.3 |

| 1,10-Dimethyloxydecane | Formic Acid | 8.9 |

Data reflects yields under optimized pyrolysis conditions. researchgate.net

Analytical and Spectroscopic Studies of 1,6 Diacetoxyhexane in Research Contexts

Spectroscopic Characterization in Complex Reaction Mixtures

In a laboratory or industrial setting, chemical reactions rarely yield a single, pure product. The resulting mixture often contains the desired compound, unreacted starting materials, intermediates, and byproducts. Spectroscopic techniques are therefore critical for identifying and quantifying the components within these complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for studies involving 1,6-diacetoxyhexane. sci-hub.se The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov

In research, GC-MS is routinely employed for the qualitative identification of this compound in various reaction products. For example, in the biocatalytic conversion of n-hexane, GC-MS was used to confirm the identity of this compound as the major product. wur.nl Similarly, it has been used to identify this compound as a component in the volatile organic compound profiles of musk strawberries and as a product formed during the electrolysis of 1,6-dihalohexanes. researchgate.netplos.org

Beyond simple identification, GC is crucial for determining the yield and selectivity of a reaction. By adding a known amount of an internal standard to the reaction mixture, the quantity of this compound produced can be accurately calculated. researchgate.net This quantitative approach allows researchers to optimize reaction conditions to maximize product output. Studies have reported varying yields of this compound depending on the synthetic route, catalyst, and reaction conditions. For instance, a yield of 53% was achieved in the synthesis from α-eleostearic acid methyl ester using a specific ruthenium catalyst at 100°C. core.ac.uk In another approach, the conversion of isosorbide (B1672297) diacetate using a combined ruthenium and lanthanum triflate catalyst system resulted in a yield of up to 22%. acs.org Biocatalytic methods have also proven effective, with one study reporting a 47% selectivity for this compound production from n-hexane. wur.nl

Table 1: Reported Yields and Concentrations of this compound from Various Synthetic Methods

| Synthetic Route | Catalyst/Method | Product Yield/Concentration | Source(s) |

| Cross Metathesis of α-Eleostearic Acid Methyl Ester | Grubbs 3rd Gen. Catalyst (3-G3) | 53% Yield | core.ac.uk |

| Conversion of Isosorbide Diacetate | Ru/C with La(OTf)₃ | Up to 22% Yield | acs.org |

| Biocatalytic Oxidation of n-Hexane | E. coli expressing AlkBGT, AlkF, AlkK, Atf1 | 9.20 mM Concentration (47% Selectivity) | wur.nl |

| Electrolysis of 1,6-Dihalohexane | Electrogenerated Nickel(I) Salen | Identified as a product | researchgate.net |

NMR Spectroscopy in Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for molecular structure elucidation. magritek.com For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its chemical structure. The ¹H NMR spectrum shows characteristic signals corresponding to the different types of protons in the molecule, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. acs.orgchemicalbook.com For example, the formation of the ester linkages is confirmed in the ¹H NMR spectrum by the appearance of a signal around 4.13 ppm, which corresponds to the methylene (B1212753) protons adjacent to the ester's oxygen atom. researchgate.net

Beyond final product confirmation, NMR is a powerful technique for real-time reaction monitoring. magritek.comuvic.ca By acquiring NMR spectra at various time points during a reaction, chemists can track the disappearance of reactant signals and the simultaneous appearance and growth of product signals. beilstein-journals.org This provides direct insight into reaction kinetics, allowing for the determination of reaction rates, the observation of transient intermediates, and the identification of the reaction endpoint. magritek.comrptu.de The quantitative nature of NMR means that the relative integration of signals can be used to determine the composition of the reaction mixture at any given time. magritek.com

Table 2: Characteristic NMR Shifts for Structural Confirmation of this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |

| ¹³C NMR | 138.11 | C=O (carbonyl carbon) | acs.org |

| ¹³C NMR | 114.64 | -CH₂- (methylene carbons) | acs.org |

| ¹³C NMR | 33.14 | -CH₃ (methyl carbon) | acs.org |

| ¹H NMR | 6.12–5.54 (m) | Protons on carbons adjacent to oxygen | acs.org |

| ¹H NMR | 2.39–1.91 (m) | Protons of the acetate (B1210297) methyl groups | acs.org |

Advanced Analytical Techniques for Catalyst Characterization in this compound Synthesis

The efficiency and selectivity of many chemical syntheses, including that of this compound, are heavily dependent on the catalyst used. Advanced analytical techniques are employed to study the physical and chemical properties of these catalysts, providing crucial information that aids in their design and optimization. numberanalytics.com

In the synthesis of this compound from biomass-derived isosorbide diacetate, a ruthenium-on-carbon (Ru/C) catalyst is often used. acs.orgresearchgate.net The characterization of this catalyst before and after the reaction provides insight into its performance and stability.

Scanning Electron Microscopy (SEM) provides high-magnification images of the catalyst's surface, revealing its morphology and topography. sapub.org When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , it allows for elemental analysis of the surface. rsc.orgunibo.it In studies of the Ru/C catalyst, SEM-EDS analysis has been used to compare the fresh catalyst with the catalyst recovered after several reaction cycles. These analyses have shown that repeated use can lead to the aggregation of ruthenium metal into larger particles on the carbon support, a phenomenon that can correlate with a decrease in catalytic activity. researchgate.netresearcher.life

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, critically, the chemical and electronic state of the elements on the catalyst's surface. numberanalytics.com For the Ru/C catalyst system used in this compound synthesis, XPS analysis was instrumental in understanding how additives modify the catalyst. acs.org Research showed that the addition of dimethyl sulfone (DMS) as a modifier led to the deposition of both lanthanum (La³⁺) and sulfur onto the catalyst surface. acs.org XPS can also reveal changes in the oxidation state of the active metal, which is a key factor in its catalytic function. numberanalytics.comacs.org

Table 3: Application of Advanced Surface Analysis in Catalyst Characterization

| Analytical Technique | Information Obtained | Findings for this compound Synthesis Catalyst (Ru/C) | Source(s) |

| SEM-EDS | Surface morphology and elemental composition/distribution. | Revealed increasing aggregation of ruthenium particles after multiple reaction cycles. Confirmed deposition of La³⁺ on the catalyst surface. | acs.orgresearchgate.netresearcher.life |

| XPS | Surface elemental composition and chemical/oxidation states. | Confirmed the deposition of both La³⁺ and sulfur from the modifier onto the catalyst surface. Allows for monitoring of the metal's oxidation state. | acs.orgresearchgate.netresearcher.life |

Computational Chemistry and Theoretical Studies on 1,6 Diacetoxyhexane

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions. These methods allow for the determination of the structures and energies of reactants, products, transition states, and intermediates, providing a complete energy profile for a given reaction. This is particularly valuable for understanding the synthesis of 1,6-diacetoxyhexane, which can be formed through various routes, including the pyrolysis of esters and isomerization-metathesis reactions. otka-palyazat.hunih.gov

For instance, one synthetic route involves the pyrolysis of diesters, which is known to proceed through a cyclic transition state. nih.gov Quantum chemical calculations can model this six-membered transition state to determine its geometry and activation energy, which are key factors influencing the reaction rate and temperature requirements. By mapping the potential energy surface, computational analysis can confirm the concerted nature of the elimination mechanism and predict the selectivity of the reaction.

Another significant pathway is the isomerization-metathesis of unsaturated fatty acid esters, such as methyl linolenate, followed by hydrogenation to yield this compound. This multi-step process involves complex catalytic cycles with numerous potential intermediates and side reactions. Quantum chemical methods can be employed to:

Elucidate the mechanism of double bond isomerization catalyzed by ruthenium complexes.

Model the metathesis cycle, identifying the key ruthenacyclobutane intermediates.

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the development of more efficient and selective synthetic methodologies.

Table 1: Application of Quantum Chemical Methods in Reaction Mechanism Studies

| Method | Description | Application in Mechanism Elucidation |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It does not fully account for electron correlation. | Provides initial geometries for more advanced calculations; useful for structural and orbital analysis. |

| Møller-Plesset Perturbation Theory (MPn) | Adds electron correlation to the HF theory as a perturbation. MP2 is the most common level. | Calculates more accurate reaction energies and barrier heights compared to HF by including electron correlation effects. |

| Coupled Cluster (CC) | A highly accurate method for including electron correlation. CCSD(T) is often considered the "gold standard" for single-reference systems. | Provides benchmark energies for reaction pathways, transition states, and intermediates for high-accuracy predictions. researchgate.net |

| Density Functional Theory (DFT) | A method that calculates the electronic structure based on the electron density rather than the wavefunction. It is computationally less expensive than high-level wavefunction methods. | Widely used for geometry optimizations, frequency calculations, and determining reaction pathways for complex systems, including catalytic cycles. mdpi.commdpi.com |

Density Functional Theory (DFT) for Catalyst Design and Optimization

Density Functional Theory (DFT) has become an indispensable tool in modern catalysis research, enabling the rational design of new catalysts and the optimization of existing ones. cas.cn By calculating the electronic structure of catalyst surfaces and active sites, DFT can predict how reactants, such as the precursors to this compound, will interact with a catalyst. This knowledge accelerates the discovery of catalysts with higher activity, selectivity, and stability. cas.cnosti.gov

The synthesis of this compound and its precursor, 1,6-hexanediol (B165255), often involves heterogeneous or homogeneous catalysts. For example, the conversion of isosorbide (B1672297) diacetate to this compound utilizes a tandem system of a Lewis acid and a heterogeneous catalyst like Ru/C. uoguelph.ca DFT calculations can be applied to such systems to:

Model the adsorption of the reactant molecule onto the catalyst surface.

Investigate the electronic effects of promoters and supports (e.g., the interaction between La(OTf)₃ and Ru/C). uoguelph.ca

Calculate the activation barriers for key reaction steps, such as C-O bond cleavage, to understand catalyst performance.

In the context of producing this compound via olefin metathesis, DFT studies have been used to suggest that a Ru η2-allylidene complex is the active species in the reaction, providing insight into the catalytic mechanism. otka-palyazat.hu Similarly, for hydrogenation reactions, DFT can be used to optimize ligands in homogeneous catalysts to enhance selectivity. acs.org For instance, calculations can reveal how the electronic and steric properties of a ligand influence the binding of the substrate and the subsequent hydride transfer steps. DFT-inspired catalyst design has been shown to successfully guide the synthesis of new, more effective catalysts for hydrogenation. acs.org

The insights gained from DFT not only explain experimental observations but also provide predictive power to screen potential catalyst candidates in silico, significantly reducing the time and resources required for experimental trial-and-error approaches. cas.cn

Table 2: Common DFT Functionals and Basis Sets in Catalysis Research

| Functional/Basis Set | Type | Key Characteristics & Applications |

|---|---|---|

| B3LYP | Hybrid GGA Functional | A widely used functional that mixes exact Hartree-Fock exchange with DFT exchange-correlation. Good for geometries and energies of organic molecules and transition metal complexes. mdpi.com |

| PBE / PBE0 | GGA / Hybrid GGA Functional | PBE is a parameter-free functional popular for solid-state and surface chemistry. PBE0 is its hybrid version, often improving accuracy for reaction barriers. |

| M06 Suite (M06, M06-2X, M06-L) | Meta-GGA / Hybrid Meta-GGA Functionals | Designed to handle a broad range of chemical problems, including non-covalent interactions, and are well-suited for organometallic and transition-metal catalysis. researchgate.net |

| 6-31G(d,p) | Pople-style Basis Set | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). A common choice for geometry optimizations of medium-sized molecules. mdpi.com |

| def2-TZVP | Ahlrichs-style Basis Set | A triple-zeta valence basis set with polarization. Offers higher accuracy than double-zeta sets and is frequently used for final energy calculations in catalytic studies. researchgate.net |

| LANL2DZ | Effective Core Potential (ECP) Basis Set | Uses an ECP to represent the core electrons of heavy atoms (like Ru, Pd, Ir), reducing computational cost while providing good accuracy for valence electron properties. |

Environmental and Sustainability Aspects in the Production and Application of 1,6 Diacetoxyhexane

Development of Green Chemistry Routes for 1,6-Diacetoxyhexane Synthesis

Traditional chemical synthesis routes are often associated with harsh reaction conditions, reliance on fossil fuel-based feedstocks, and the generation of hazardous waste. chemicalbook.comacs.org In contrast, green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursor, 1,6-hexanediol (B165255) (HDO), has become a key target for the application of these principles, focusing on renewable feedstocks and benign catalytic systems. core.ac.ukresearchgate.net

A primary goal of green chemistry is the shift from petrochemical feedstocks to renewable, bio-based resources. otka-palyazat.huacademie-sciences.fr Research has demonstrated the feasibility of producing this compound and its parent diol from a variety of biomass sources, presenting a more sustainable alternative to conventional methods that rely on materials like cyclohexane (B81311). acs.orgresearchgate.netrsc.org

Prominent bio-based pathways include:

Vegetable Oils and Fatty Acids: Non-edible vegetable oils, such as tung oil, and their constituent fatty acid methyl esters like α-eleostearic acid and α-linolenic acid, can be converted to this compound. acs.orgresearchgate.net This is typically achieved through a cross-metathesis reaction with cis-1,4-diacetoxy-2-butene, followed by hydrogenation. core.ac.ukacs.org This approach leverages non-food feedstocks to produce valuable chemicals. otka-palyazat.hu

Carbohydrates (Sugars and Cellulose): Carbohydrates are an abundant and versatile renewable feedstock. mdpi.com Glucose can be used to produce 1,6-hexanediol through engineered Escherichia coli. acs.org Furthermore, glucose derivatives like isosorbide (B1672297) diacetate can be converted directly to this compound via hydrodeoxygenation. uoguelph.caacs.org Lignocellulosic biomass, such as white birch, can be processed to yield intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) or tetrahydrofuran-dimethanol (THFDM), which are then catalytically converted to 1,6-hexanediol. researchgate.netresearchgate.netacs.org Levoglucosenone, another cellulose-derived platform chemical, is also a viable precursor. whiterose.ac.uk

Direct Biocatalysis: Advances in synthetic biology have enabled the development of microbial cell factories for chemical production. Engineered strains of E. coli have been designed to perform a biocatalytic cascade that transforms cyclohexane into 1,6-hexanediol in a one-pot process under mild conditions. rsc.org Other research has shown that engineered microbes can perform diterminal oxidation of n-hexane to produce this compound directly. wur.nl

These bio-based routes represent a significant step towards reducing the carbon footprint and environmental impact associated with the production of this important chemical compound.

The choice of solvents and catalysts is critical to the environmental performance of a chemical process. Green chemistry encourages the use of less hazardous solvents and more efficient, selective, and reusable catalysts.

Benign Solvents: Research into the conversion of biomass-derived feedstocks has explored the use of greener solvents. For instance, the hydrodeoxygenation of isosorbide diacetate to this compound has been successfully carried out in acetic acid (HOAc), a less hazardous organic solvent. acs.org Water has also been used as a solvent in the conversion of HMF to 1,2,6-hexanetriol, a related polyol and potential precursor. researchgate.net This contrasts with traditional esterification processes that can involve more problematic solvents and generate significant waste streams during purification. chemicalbook.com

Advanced Catalytic Processes: The development of novel catalysts is central to creating efficient green synthesis routes.

Metathesis Catalysts: Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs systems, are highly effective for the cross-metathesis of fatty acids, enabling the use of vegetable oil feedstocks. acs.orgresearchgate.net

Heterogeneous Catalysts: Solid catalysts are preferred as they are more easily separated from the reaction mixture and can often be reused. Examples include Pt-WOx/TiO2 for converting cellulose-derived THFDM to 1,6-hexanediol and Ru/C combined with a Lewis acid like Lanthanum triflate (La(OTf)₃) for the conversion of isosorbide diacetate. acs.orgacs.org The use of solid, reusable catalysts simplifies purification and minimizes waste.

Biocatalysts: The use of whole-cell biocatalysts, such as engineered E. coli or P. putida, represents a frontier in green chemistry. researchgate.netwur.nl These processes can be conducted in aqueous media under mild conditions (e.g., ambient temperature and pressure), significantly reducing energy consumption and eliminating the need for harsh reagents. rsc.org

The following table summarizes key research findings on green routes to this compound and its precursor, 1,6-hexanediol.

| Feedstock | Catalytic System | Product | Reported Yield | Key Co-Products/By-products | Reference |

|---|---|---|---|---|---|

| α-Eleostearic acid methyl ester (from tung oil) | Grubbs 3rd Gen. (G3) metathesis catalyst, then Pd/C hydrogenation | This compound | 53% | Methyl 11-acetoxyundecanoate, Heptyl acetate (B1210297) | core.ac.uk |

| Isosorbide diacetate (from glucose) | Ru/C with La(OTf)₃ in acetic acid | This compound | up to 22% | Alkanes (from total hydrodeoxygenation) | acs.org |

| Cellulose-derived tetrahydrofuran-dimethanol (THFDM) | Pt-WOx/TiO₂ | 1,6-Hexanediol | up to 70% | 1,2,6-Hexanetriol (intermediate) | acs.org |

| n-Hexane | Engineered E. coli (biocatalyst) with AlkBGT and Atf1 enzymes | This compound | 9.2 mM concentration | 6-Hydroxy hexyl acetate | wur.nl |

| Cyclohexane | Engineered E. coli consortium (biocatalyst) | 1,6-Hexanediol | 13 mM concentration | Not specified | researchgate.net |

| Lignocellulosic Biomass (White Birch) | Multiple catalytic steps | 1,6-Hexanediol | 21.8% (from cellulose (B213188) fraction) | Furfural (B47365), High-purity lignin (B12514952) | researchgate.net |

Utilization of Renewable Biomass Feedstocks

Waste Minimization and By-product Utilization in this compound Production

A core tenet of sustainable manufacturing is the minimization of waste and the efficient use of all materials involved in a process. This can be achieved by improving reaction selectivity, designing integrated processes that valorize all raw material components, and finding applications for any by-products generated.

In the context of this compound, several strategies exemplify this principle:

Integrated Biorefineries: When using complex biomass like lignocellulose, an integrated biorefinery approach is crucial for waste minimization. researchgate.net Instead of using only the cellulose fraction and discarding the rest, processes are being developed to convert all major components. For example, an integrated process using white birch can convert the cellulose to 1,6-hexanediol, the hemicellulose fraction to furfural (another valuable platform chemical), and recover the lignin for use in other applications or for energy generation. researchgate.netenergy.gov This holistic approach maximizes resource efficiency and moves closer to a zero-waste manufacturing concept.

Utilization of Industrial By-product Streams: Even within conventional chemical production, by-products can be a source for valuable chemicals. 1,6-hexanediol can be produced by hydrogenating a mixture of dicarboxylic acids that are generated as by-products during the large-scale aerobic oxidation of cyclohexane, a primary step in the manufacturing of nylon precursors. guidechem.comgoogle.com This turns a waste stream from one major industrial process into a feedstock for another.

By focusing on these strategies, the production of this compound can be aligned more closely with the principles of a circular economy, where resources are used more efficiently and waste is designed out of the system.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,6-Diacetoxyhexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthetic route involves catalytic conversion of biomass-derived substrates like sorbitol. A tandem catalyst system combining heterogeneous acid catalysts (e.g., Nafion/SiO₂) and homogeneous Ru complexes enables sequential deoxygenation and acetylation. Key parameters include temperature (180–220°C), solvent polarity (aqueous/organic biphasic systems), and catalyst loading ratios. Optimizing these conditions can achieve yields >70% with >98% purity, as validated by GC-MS analysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers address common spectral ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, particularly to distinguish between regioisomers (e.g., 1,6- vs. 2,5-substitution). Gas Chromatography (GC) with flame ionization detection ensures purity assessment, while tandem mass spectrometry (GC-MS/MS) resolves co-eluting contaminants. For spectral ambiguities, deuterated solvent blanks and spiking with authentic standards are recommended .

Q. How does the choice of catalyst (homogeneous vs. heterogeneous) impact the efficiency of this compound synthesis?

- Methodological Answer : Heterogeneous catalysts (e.g., NbOPO₄) offer easier separation and reuse but may exhibit lower selectivity due to diffusion limitations. Homogeneous catalysts (e.g., Ru complexes) provide higher activity under mild conditions but require stringent solvent compatibility. Hybrid systems, such as Nafion/SiO₂ paired with Ru carbonyls, balance recyclability and selectivity, achieving turnover frequencies (TOF) of 120 h⁻¹ .

Advanced Research Questions

Q. In catalytic conversion of biomass-derived substrates to this compound, how can researchers mitigate catalyst deactivation and by-product formation?

- Methodological Answer : Catalyst deactivation often stems from coking or metal leaching. Pre-treatment with H₂ at 150°C regenerates metal sites, while silica-supported acids resist leaching. By-products like hexane (from over-hydrogenolysis) are minimized by controlling H₂ partial pressure (<5 bar) and using selective inhibitors (e.g., quinoline). In situ FTIR monitoring helps track intermediate species and adjust reaction dynamics .

Q. When encountering discrepancies in reported catalytic yields for this compound synthesis, what experimental variables require critical re-examination?

- Methodological Answer : Discrepancies often arise from substrate purity (e.g., sorbitol vs. isosorbide diacetate), solvent trace moisture (>500 ppm H₂O inhibits acetylation), or H₂ sourcing (high-purity vs. reformate gas). Rigorous substrate characterization (Karl Fischer titration, elemental analysis) and standardized reactor calibration (e.g., Parr reactor pressure tests) are essential for reproducibility .

Q. What metabolic engineering challenges arise when using this compound as a substrate in microbial systems, and how can researchers overcome these limitations?

- Methodological Answer : Pseudomonas putida KT2440 exhibits limited metabolism of 1,6-hexanediol (hydrolyzed from this compound) due to carbon catabolite repression. Engineered strains expressing esterases (e.g., Caulobacter crescentus EstA) and alcohol dehydrogenases improve substrate uptake. Fed-batch culturing with phased carbon source addition (e.g., glucose co-feeding) enhances biomass density (OD₆₀₀ >1.5) while preventing diauxic lag phases .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.